molecular formula C9H27SeSi4 B12543313 CID 15301967

CID 15301967

Katalognummer: B12543313
Molekulargewicht: 326.62 g/mol
InChI-Schlüssel: NJWXFJSSLISLLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier “CID 15301967” is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of CID 15301967 involves a series of chemical reactions. The synthetic routes typically include the use of specific reagents and catalysts under controlled conditions. For example, one method involves the use of intermediates and derivatives, which are prepared through a series of reactions involving bromopyrene .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and precise control of temperature, pressure, and reaction time.

Analyse Chemischer Reaktionen

Types of Reactions: CID 15301967 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions may result in various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

CID 15301967 has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is used to investigate biological pathways and molecular interactions. In medicine, this compound is explored for its potential therapeutic effects. Additionally, it has industrial applications in the development of new materials and chemical processes .

Wirkmechanismus

The mechanism of action of CID 15301967 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to various biological responses, depending on the context and the specific targets involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to CID 15301967 include those with similar chemical structures and properties. Examples of such compounds can be found in the PubChem database, which provides information on structurally related molecules .

Uniqueness: this compound is unique due to its specific chemical structure and the resulting properties. This uniqueness makes it valuable for specific research applications where other compounds may not be as effective.

Conclusion

This compound is a versatile compound with significant applications in various fields of scientific research. Its unique chemical properties and the ability to undergo various chemical reactions make it a valuable tool for researchers in chemistry, biology, medicine, and industry.

Eigenschaften

Molekularformel

C9H27SeSi4

Molekulargewicht

326.62 g/mol

InChI

InChI=1S/C9H27SeSi4/c1-11(2,3)14(10,12(4,5)6)13(7,8)9/h1-9H3

InChI-Schlüssel

NJWXFJSSLISLLZ-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C)[Si]([Si](C)(C)C)([Si](C)(C)C)[Se]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.